molecular formula C33H27Br2N3OS B2380523 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 681274-49-7

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No. B2380523
CAS RN: 681274-49-7
M. Wt: 673.47
InChI Key: AEGLOZRHTGKBDC-UHFFFAOYSA-N
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Description

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C33H27Br2N3OS and its molecular weight is 673.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • This compound is involved in the synthesis of heterocyclic compounds like oxazepine, pyrazole, and isoxazole derivatives, which have potential applications in various fields including medicinal chemistry (Adnan, Hassan, & Thamer, 2014).
  • Similar research focuses on synthesizing and characterizing diazenyl, chalcone, and pyrazole derivatives, highlighting the diversity and complexity of these chemical reactions (Adnan, Hassan, & Thamer, 2014).

Molecular Structure and Analysis

  • Studies have been conducted on the molecular structure, vibrational frequencies, and corresponding vibrational assignments of related compounds, using software like Gaussian09. These investigations provide insights into the stability and charge transfer within such molecules, which is crucial for understanding their potential applications (Mary et al., 2015).

Potential Anticancer Activity

  • Some derivatives of this compound have been synthesized and evaluated for their anticancer activity, suggesting potential applications in cancer therapy. For instance, certain pyrazoline-indole derivatives have shown promising results against various cancer cell lines (Khalilullah et al., 2022).

Antibacterial and Antioxidant Properties

  • There is research indicating that some derivatives exhibit antibacterial and antioxidant activities, which can be significant for pharmaceutical applications (Kitawat & Singh, 2014).

Molecular Docking Studies

  • Molecular docking studies have been performed on similar compounds to understand their interaction with biological targets like TPII, suggesting potential roles as anti-neoplastic agents (Mary et al., 2015).

properties

IUPAC Name

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27Br2N3OS/c1-22-6-10-25(11-7-22)31-18-29(24-12-16-27(35)17-13-24)36-38(31)33(39)21-40-32-20-37(30-5-3-2-4-28(30)32)19-23-8-14-26(34)15-9-23/h2-17,20,31H,18-19,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGLOZRHTGKBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27Br2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

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